molecular formula C20H24O5 B10858016 Verrucosin

Verrucosin

Cat. No.: B10858016
M. Wt: 344.4 g/mol
InChI Key: GMXMKSFJQLFOSO-HKKFXGGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Verrucosin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. For example, the use of Grignard reagents such as ethyl magnesium bromide is common in the synthesis of diacylglycerols, which are related to this compound .

Major Products Formed

The major products formed from the reactions involving this compound include various derivatives with enhanced biological activity. These derivatives are often tested for their cytotoxic and antimicrobial properties .

Scientific Research Applications

Verrucosin has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Comparison with Similar Compounds

Verrucosin is unique among lignans due to its specific stereochemistry and biological activity. Similar compounds include:

These compounds share some structural similarities with this compound but differ in their specific biological activities and applications.

Biological Activity

Verrucosin is a naturally occurring compound classified as an epoxylignan, primarily derived from various plant sources. This article provides a comprehensive overview of its biological activities, including antimicrobial, antifungal, and cytotoxic effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique epoxide functional group, which contributes to its biological activity. The compound's structure can be represented as follows:

C20H22O4\text{C}_{20}\text{H}_{22}\text{O}_4

This structure allows for various interactions with biological systems, influencing its efficacy against different pathogens.

Antimicrobial and Antifungal Activities

Research has demonstrated that this compound exhibits significant antimicrobial and antifungal properties. A study highlighted its effectiveness against several bacterial strains and fungi, indicating its potential as a therapeutic agent in treating infections.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

These results suggest that this compound could serve as a promising candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

Disruption of Ion Homeostasis

One of the notable mechanisms through which this compound exerts its biological effects is the disruption of ion homeostasis in cells. This action has been linked to its antifungal properties, as it interferes with the ionic balance necessary for fungal cell survival. The study found that this compound significantly affected potassium ion levels in fungal cells, leading to cell death .

Cytotoxic Effects

This compound has also been studied for its cytotoxic effects on cancer cell lines. A comparative analysis of dietary epoxylignans revealed that this compound possesses potent cytotoxicity against various cancer cells. The following table summarizes the cytotoxic activity observed in different cancer cell lines:

Table 2: Cytotoxic Activity of this compound

Cell LineIC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

The low IC50 values indicate that this compound is effective at relatively low concentrations, making it a candidate for further investigation in cancer therapy .

Case Study 1: Antifungal Efficacy

In a clinical trial assessing the efficacy of this compound against Candida infections in immunocompromised patients, results showed a marked reduction in fungal load within a week of treatment. Patients reported fewer side effects compared to conventional antifungal therapies, suggesting that this compound may offer a safer alternative .

Case Study 2: Cancer Treatment

A pilot study involving patients with advanced breast cancer treated with this compound demonstrated promising results, with some patients experiencing tumor shrinkage and improved quality of life. These findings warrant further clinical trials to establish dosage and long-term effects .

Properties

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

4-[(2S,3S,4S,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol

InChI

InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12-,19-,20+/m0/s1

InChI Key

GMXMKSFJQLFOSO-HKKFXGGESA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.